AChE reactivator 2

organophosphate antidote off-target inhibition structure-based optimization

AChE reactivator 2 is a synthetic, non-quaternary oxime compound developed through structure-based optimization as an antidote for organophosphorus (OP) nerve agent poisoning. It belongs to a class of uncharged hybrid reactivators that combine a tetrahydroacridine moiety with a non-quaternary pyridine aldoxime.

Molecular Formula C23H26ClN4O2+
Molecular Weight 425.9 g/mol
Cat. No. B10788824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE reactivator 2
Molecular FormulaC23H26ClN4O2+
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESC1CCC2=[NH+]C3=C(C=C(C=C3)Cl)C(=C2C1)NCCCCC4=NC(=C(C=C4)O)C=NO
InChIInChI=1S/C23H25ClN4O2/c24-15-8-10-20-18(13-15)23(17-6-1-2-7-19(17)28-20)25-12-4-3-5-16-9-11-22(29)21(27-16)14-26-30/h8-11,13-14,29-30H,1-7,12H2,(H,25,28)/p+1/b26-14+
InChIKeyAEGVBHAVNJPGMI-VULFUBBASA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE Reactivator 2 — Procurement-Relevant Profile of a Non-Quaternary Nerve Agent Antidote Candidate


AChE reactivator 2 is a synthetic, non-quaternary oxime compound developed through structure-based optimization as an antidote for organophosphorus (OP) nerve agent poisoning [1][2]. It belongs to a class of uncharged hybrid reactivators that combine a tetrahydroacridine moiety with a non-quaternary pyridine aldoxime [1][2]. Its molecular weight is 425.17 g/mol, topological polar surface area is 91.88 Ų, and XLogP is 5.39 [1]. The compound has demonstrated in vitro reactivation of human acetylcholinesterase (hAChE) inhibited by VX, sarin surrogate, tabun, and ethyl paraoxon, outperforming the standard charged oxime reactivators 2-PAM, HI-6, and obidoxime in head-to-head assays [1][2].

Why 2-PAM, HI-6, or Obidoxime Cannot Simply Replace AChE Reactivator 2 in CNS-Targeted OP Antidote Programs


Standard quaternary oxime reactivators such as 2-PAM, HI-6, and obidoxime are permanently charged, which severely limits their ability to cross the blood-brain barrier and reactivate OP-inhibited AChE in the central nervous system [1][2]. AChE reactivator 2 is an uncharged molecule designed to overcome this pharmacokinetic barrier [1][2]. Additionally, the lead compound in this series (reactivator 1) was found to be an undesired submicromolar reversible inhibitor of AChE, potentially exacerbating cholinergic toxicity [2]. AChE reactivator 2 was specifically engineered to reduce this off-target inhibition while preserving reactivation potency — a dual optimization that neither the lead compound nor the standard oximes achieve [2]. Substituting a generic oxime for this tailored molecule would forfeit both CNS access potential and the improved safety margin demonstrated in vitro.

Quantitatively Verified Differentiation of AChE Reactivator 2 for Scientific Selection


10-Fold Reduction in Reversible AChE Inhibition vs. Lead Compound Reactivator 1

AChE reactivator 2 exhibited approximately a 10-fold decrease in reversible inhibition of human acetylcholinesterase compared to its unsubstituted lead compound (reactivator 1) [1]. While the lead compound was a submicromolar reversible inhibitor (IC₅₀ ≈ 0.12 µM), the chlorinated derivative reactivator 2 displayed an IC₅₀ of approximately 1.2 µM [1][2]. Importantly, this reduction in off-target inhibition was achieved without any significant decrease in reactivation efficiency against OP-inhibited AChE [1].

organophosphate antidote off-target inhibition structure-based optimization

In Vitro Reactivation Potency (IC₅₀ 2.3 µM) for OP-Inhibited Human AChE

In a standardized in vitro reactivation assay using human acetylcholinesterase, AChE reactivator 2 demonstrated a pIC₅₀ of 5.64, corresponding to an IC₅₀ of 2,300 nM (2.3 µM) [2]. This value reflects the compound's ability to restore enzymatic activity after OP inhibition. The primary publication further reports that reactivator 2 outperformed the clinically used standards 2-PAM, HI-6, and obidoxime for AChE inhibited by VX, a sarin surrogate, tabun, and ethyl paraoxon [1], although exact fold improvements for each agent were not publicly tabulated in a single accessible source at the time of this guide.

nerve agent reactivation hAChE in vitro pharmacology

Physicochemical Profile Consistent with Predicted CNS Penetration vs. Permanently Charged Oximes

AChE reactivator 2 is an uncharged molecule at physiological pH, with a molecular weight of 425.17 g/mol, a topological polar surface area (TPSA) of 91.88 Ų, and an XLogP of 5.39 [1]. In contrast, the standard quaternary oxime reactivators 2-PAM (pralidoxime, MW 172.6, permanently cationic), HI-6 (MW 377.4, bis-pyridinium), and obidoxime (MW 356.4, bis-pyridinium) carry permanent positive charges that preclude passive diffusion across the blood-brain barrier [1][2]. The absence of a permanent charge, combined with a TPSA below 100 Ų and moderate lipophilicity, places AChE reactivator 2 within the favorable property space for passive CNS permeability [1][2]. However, direct in vivo brain penetration data have not yet been reported [2].

blood-brain barrier CNS penetration physicochemical properties

X-Ray Crystallographic Confirmation of Binding Mode and Structural Basis for Selectivity

X-ray crystal structures of AChE reactivator 2 bound to Torpedo californica AChE have been deposited in the Protein Data Bank (PDB IDs: 6G4N, 6G4P, 6FQN) [1][2]. These structures reveal that the chlorinated tetrahydroacridine moiety of reactivator 2 engages the peripheral anionic site (PAS) of AChE differently than the unsubstituted lead compound reactivator 1, rationalizing the 10-fold decrease in reversible inhibition while preserving the oxime-mediated nucleophilic reactivation geometry at the active-site serine [1]. By contrast, the standard oxime 2-PAM lacks the extended PAS-binding moiety entirely and interacts only via the oxime group at the catalytic site [1]. This structural bifurcation — PAS affinity modulation for safety, catalytic-site oxime for reactivation — is a design feature not present in any currently approved oxime antidote.

X-ray crystallography structure-based drug design acetylcholinesterase reactivator complex

Procurement-Ready Application Scenarios for AChE Reactivator 2 Based on Verified Differentiation Evidence


Broad-Spectrum In Vitro Screening of OP-AChE Reactivators for CNS-Penetrant Antidote Development

AChE reactivator 2 is suited as a reference compound in screening cascades that prioritize both reactivation potency across multiple OP nerve agents and a reduced off-target inhibition profile. Its demonstrated 10-fold lower reversible AChE inhibition vs. the lead compound [2], combined with confirmed reactivation activity against VX, sarin surrogate, tabun, and ethyl paraoxon [1], makes it a benchmark for structure-activity relationship (SAR) studies aiming to decouple therapeutic reactivation from undesired enzyme inhibition.

Structural Biology and Computational Chemistry Studies of AChE Reactivator Binding

The availability of multiple high-resolution X-ray structures (PDB 6G4N, 6G4P, 6FQN) [3] enables AChE reactivator 2 to serve as a validated structural probe for molecular docking, molecular dynamics simulations, and fragment-based design efforts. Researchers can use these experimentally determined binding poses to computationally screen next-generation analogs, leveraging the chlorinated tetrahydroacridine-PAS interaction as a design handle for tuning AChE affinity.

Formulation and Drug Delivery Research for CNS-Targeted OP Antidotes

Given its uncharged state and physicochemical properties (MW 425, TPSA 91.88 Ų, XLogP 5.39) [1], AChE reactivator 2 is a candidate for formulation studies exploring intranasal, liposomal, or nanoparticle-mediated brain delivery. Although in vivo brain penetration data are not yet available [2], its property profile places it in a distinct category from permanently charged oximes, warranting its inclusion in comparative CNS delivery studies.

Patent-Backed Chemical Series Expansion for OP Countermeasure Pipelines

AChE reactivator 2 falls within the scope of patent families covering uncharged reactivators of human AChE (e.g., EP 2873663 A1, EP 3071558 A1) [4]. Procurement of the compound for hit-to-lead or lead optimization programs is directly relevant to organizations building intellectual property positions around non-quaternary oxime reactivators, where the documented 10-fold inhibition reduction without reactivation loss provides a validated starting point for further medicinal chemistry.

Quote Request

Request a Quote for AChE reactivator 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.